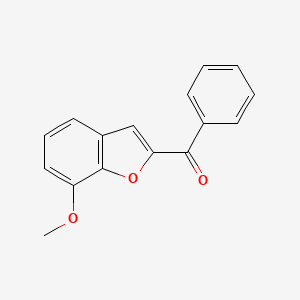

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone

Vue d'ensemble

Description

“(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone” is a compound with the molecular formula C16H12O3 . Benzofuran compounds, such as this one, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium .Molecular Structure Analysis

The molecular structure of “(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone” consists of a benzofuran ring attached to a phenyl group through a methanone linkage . The benzofuran ring is a heterocyclic compound, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis

The molecular formula of “(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone” is C16H12O3, and it has an average mass of 252.265 Da . More specific physical and chemical properties are not available in the sources.Applications De Recherche Scientifique

Anti-Tumor Activity

(a) Mechanism of Action: The compound exhibits promising anti-tumor properties by interfering with cancer cell growth and proliferation. It likely targets specific cellular pathways or receptors, inhibiting tumor progression.

(b) In Vitro Studies: Numerous studies have demonstrated the compound’s efficacy against various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . For instance, it significantly inhibits cell growth in leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), and other cancer types.

Synthetic Chemistry and Drug Prospects

Researchers have developed novel methods for constructing benzofuran rings, enabling the synthesis of complex derivatives. These compounds hold promise as natural drug lead candidates. For instance, macrocyclic benzofuran derivatives and scaffold compounds of benzothiophene and benzofuran have been explored as potential anticancer agents .

Future Directions and Challenges

While the compound’s biological activities are well-established, optimizing its pharmacokinetics, toxicity profile, and delivery mechanisms remains crucial. Collaborations between chemists, pharmacologists, and clinicians are essential for translating its potential into clinical applications.

Orientations Futures

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new synthetic methods and exploring the diverse pharmacological activities of these compounds .

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability has been one of the targets achieved with most of the recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

The biological activities of benzofuran derivatives suggest that they may be influenced by various environmental factors .

Propriétés

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-13-9-5-8-12-10-14(19-16(12)13)15(17)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCYVVHVSQTTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363399 | |

| Record name | (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone | |

CAS RN |

185407-41-4 | |

| Record name | (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

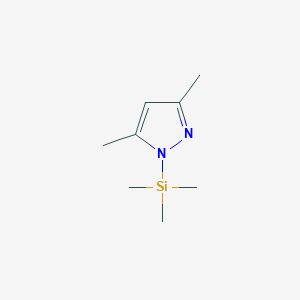

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

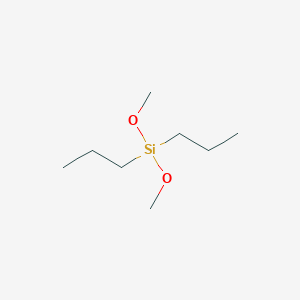

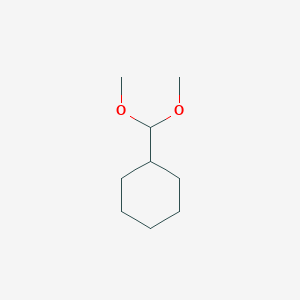

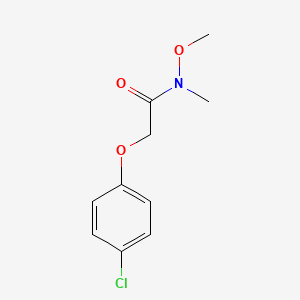

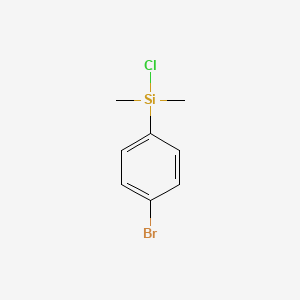

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid](/img/structure/B3048817.png)

![2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid](/img/structure/B3048824.png)